ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Attachment of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings can be coupled using a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and the piperidine ring as an electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate: shares structural similarities with other pyrazole and piperidine derivatives, such as:
Uniqueness
Structural Features: The combination of a pyrazole ring, a piperidine ring, and an ethyl ester group makes this compound unique, providing a distinct set of chemical and biological properties.
Therapeutic Potential: Its unique structure may offer advantages in terms of selectivity and potency as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-26-20(25)24-9-7-18(8-10-24)21-12-17-13-22-23-19(17)16-6-5-14(2)15(3)11-16/h5-6,11,13,18,21H,4,7-10,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVTUOSALFEDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=C(NN=C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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